molecular formula C10H9BrO4 B6592483 3-Bromo-5-(ethoxycarbonyl)benzoic acid CAS No. 2089325-52-8

3-Bromo-5-(ethoxycarbonyl)benzoic acid

Cat. No.: B6592483
CAS No.: 2089325-52-8
M. Wt: 273.08 g/mol
InChI Key: VHJVUJLICXDBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(ethoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and an ethoxycarbonyl group at the 5-position. This compound is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(ethoxycarbonyl)benzoic acid typically involves the bromination of 5-(ethoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-5-(ethoxycarbonyl)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is also used in the synthesis of complex organic molecules and as a precursor in the development of new materials .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also utilized in the development of biochemical assays and as a reference standard in analytical chemistry .

Medicine: It is used as a starting material for the development of anti-inflammatory, anticancer, and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. It is also employed in the manufacture of dyes, pigments, and other colorants .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(ethoxycarbonyl)benzoic acid depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that undergoes various chemical transformations. In biological systems, it may interact with specific enzymes or proteins, modulating their activity and function. The molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-(ethoxycarbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the bromine atom and the ethoxycarbonyl group allows for diverse reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-5-ethoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJVUJLICXDBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.